molecular formula C20H24N6O2S B2527190 2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941948-53-4

2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2527190
CAS No.: 941948-53-4
M. Wt: 412.51
InChI Key: ZRMABGCUNCBXDL-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes. This compound is a key research tool for investigating the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. By simultaneously inhibiting both mTOR complexes, it effectively suppresses the phosphorylation of downstream effectors such as S6K1 and Akt Ser473, leading to induction of apoptosis and inhibition of proliferation in a variety of cancer cell lines. Its core research value lies in its utility for studying mTOR-dependent signaling mechanisms, evaluating the therapeutic potential of dual mTORC1/2 inhibition in oncology, and exploring resistance mechanisms to rapalogs and other targeted therapies. Research indicates that this class of pyrazolopyrimidine-based inhibitors can overcome the feedback reactivation of Akt that is commonly observed with selective mTORC1 inhibitors, providing a more comprehensive pathway suppression. This makes it a critical compound for pre-clinical investigations into cancers with hyperactive mTOR signaling, including but not limited to glioblastoma, renal cell carcinoma, and breast cancer. Furthermore, its application extends to the study of cellular processes like autophagy and senescence.

Properties

IUPAC Name

2-methoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-28-16-8-4-3-7-14(16)19(27)21-9-12-26-18-15(13-22-26)17(23-20(24-18)29-2)25-10-5-6-11-25/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMABGCUNCBXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazolo[3,4-d]Pyrimidine Core Formation

The core is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile 1 with methylthioacetylene 2 under acidic conditions (Scheme 1).

Procedure :

  • 1 (10 mmol) and 2 (12 mmol) are refluxed in acetic acid (50 mL) at 120°C for 8 hours.
  • The intermediate 3 (6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is isolated via vacuum filtration (yield: 78%).

Optimization :

  • Substituting acetic acid with p-toluenesulfonic acid (PTSA) increases yield to 85% by accelerating cyclization.
  • Nano-ZnO catalysis (5 mol%) reduces reaction time to 4 hours (yield: 88%).

Methylthio Group Installation at Position 6

The methylthio group is introduced via nucleophilic displacement of a nitro group using sodium thiomethoxide (NaSMe).

Procedure :

  • 3 (5 mmol) is treated with NaSMe (6 mmol) in dry DMF at 80°C for 3 hours.
  • Intermediate 4 (6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is obtained (yield: 92%).

Key Insight :

  • Microwave irradiation (100°C, 30 min) achieves 95% yield with reduced side-product formation.

Pyrrolidine Substitution at Position 4

Pyrrolidine is introduced via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalysis.

Procedure :

  • 4 (5 mmol), pyrrolidine (7.5 mmol), Pd(OAc)₂ (0.1 mmol), and Xantphos (0.2 mmol) in toluene are heated at 110°C for 12 hours.
  • Intermediate 5 (6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine) is isolated (yield: 80%).

Optimization :

  • Replacing Pd(OAc)₂ with Pd₂(dba)₃ increases yield to 85% by enhancing catalyst turnover.

Ethylamine Side Chain Addition via Alkylation

Position 1 is alkylated using 2-chloroethylamine hydrochloride under basic conditions.

Procedure :

  • 5 (5 mmol), 2-chloroethylamine hydrochloride (7.5 mmol), and K₂CO₃ (15 mmol) in acetonitrile are refluxed for 6 hours.
  • Intermediate 6 (1-(2-aminoethyl)-6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine) is obtained (yield: 75%).

Key Insight :

  • Ultrasound-assisted synthesis (40 kHz, 50°C) reduces reaction time to 2 hours (yield: 82%).

Benzamide Coupling with 2-Methoxybenzoic Acid

The final step employs EDC/HOBt-mediated amide coupling.

Procedure :

  • 6 (5 mmol), 2-methoxybenzoic acid (6 mmol), EDC (7.5 mmol), and HOBt (7.5 mmol) in DCM are stirred at 25°C for 12 hours.
  • The target compound is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) (yield: 70%).

Optimization :

  • Using DMF as solvent increases solubility, raising yield to 78%.

Comparative Analysis of Synthetic Methods

Table 1. Yield Optimization Across Synthesis Steps

Step Reagent/Condition Variation Yield (%) Time (h)
Core Formation Acetic acid 78 8
Core Formation PTSA 85 6
Core Formation Nano-ZnO 88 4
Methylthio Installation Conventional heating 92 3
Methylthio Installation Microwave 95 0.5
Pyrrolidine Substitution Pd(OAc)₂/Xantphos 80 12
Pyrrolidine Substitution Pd₂(dba)₃/Xantphos 85 10
Benzamide Coupling EDC/HOBt in DCM 70 12
Benzamide Coupling EDC/HOBt in DMF 78 12

Table 2. Spectroscopic Characterization Data

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
5 2.55 (s, 3H, SCH₃), 1.85–1.95 (m, 4H, pyrrolidine), 3.45 (t, 2H, CH₂NH) 1670 (C=O) 365 [M+H]⁺
Target 3.80 (s, 3H, OCH₃), 7.25–7.45 (m, 4H, aromatic) 1645 (amide C=O) 489 [M+H]⁺

Industrial-Scale Considerations

  • Flow Chemistry : Continuous-flow systems enhance reproducibility in core formation (yield: 90%).
  • Green Catalysis : Immobilized nano-ZnO on mesoporous silica reduces catalyst loading by 40%.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation to introduce additional functional groups or to alter its electronic properties.

  • Reduction: : Reduction reactions could be used to modify the existing functional groups, possibly altering its bioactivity.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly in modifying the benzamide or pyrazolo[3,4-d]pyrimidine rings.

Common Reagents and Conditions Used

  • Oxidizing Agents: : Agents such as potassium permanganate or hydrogen peroxide can be used in controlled conditions.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Solvents: : Organic solvents like dichloromethane, dimethyl sulfoxide, or ethanol are commonly employed.

Major Products Formed from These Reactions

Depending on the reaction type, products can range from hydroxylated derivatives to various substituted pyrazolo[3,4-d]pyrimidines. Each product's structure heavily influences its potential bioactivity.

Scientific Research Applications

Biological Applications

The applications of 2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are primarily focused on medicinal chemistry due to the following properties:

  • Anticancer Activity : Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have shown significant potential in inhibiting cancer cell proliferation. Studies indicate that derivatives of this scaffold can target specific signaling pathways involved in tumor growth and metastasis .
  • Neuroprotective Effects : Research has highlighted the potential of pyrazolo-containing compounds in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems makes them candidates for further investigation in conditions like Alzheimer's disease .
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it useful in developing treatments for inflammatory diseases. Pyrazolo[3,4-d]pyrimidines are known to act as inhibitors for enzymes involved in inflammation .

Synthesis and Derivatization

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[3,4-d]Pyrimidine Core : This is achieved through multi-step synthetic routes involving cyclization reactions.
  • Functionalization : The introduction of the methoxy and methylthio groups is crucial for enhancing biological activity.
  • Final Coupling : The final product is obtained by coupling the pyrrolidine moiety with the benzamide structure.

These synthetic strategies emphasize the versatility and complexity involved in creating biologically active compounds from simpler precursors.

Case Studies

Several studies have documented the biological activity of compounds related to this compound:

StudyFindings
Raghunadh et al. (2021) Demonstrated that pyrazole derivatives exhibit significant anticancer properties through targeted inhibition of cancer cell signaling pathways.
PMC Article (2023) Investigated neuroprotective effects, highlighting potential applications in Alzheimer's disease treatment due to modulation of neurotransmitter systems.
BLD Pharm (2024) Reported anti-inflammatory properties linked to the inhibition of specific enzymes involved in inflammatory responses.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets, potentially influencing pathways such as kinase signaling. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, which could modulate biological activity. Detailed studies on its binding affinity and interaction dynamics are crucial to understanding its effects.

Comparison with Similar Compounds

4-Fluoro-N-(2-(6-(Methylthio)-4-(Pyrrolidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)Benzamide

  • Key Difference : The benzamide ring bears a 4-fluoro substituent instead of 2-methoxy.
  • Impact : Fluorine’s electron-withdrawing nature may enhance metabolic stability and membrane permeability compared to the electron-donating methoxy group. This substitution could improve target binding via hydrophobic interactions or reduce susceptibility to oxidative metabolism .

3,5-Dimethoxy-N-(2-(6-(Methylthio)-4-(Pyrrolidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)Benzamide

  • Key Difference : 3,5-Dimethoxy substituents on the benzamide.
  • Impact: The dual methoxy groups increase molecular weight (442.5 g/mol vs. However, this may reduce aqueous solubility .

Acetamide Analog

2-Ethoxy-N-(2-(6-(Methylthio)-4-(Pyrrolidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)Acetamide

  • Key Difference : Replacement of benzamide with ethoxy-substituted acetamide .
  • Impact: The smaller acetamide group (molecular weight 364.5 g/mol) may improve metabolic stability by reducing steric hindrance.

Comparative Analysis of Structural and Physicochemical Properties

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Methoxy benzamide C₂₁H₂₆N₆O₂S¹ ~418² Electron-donating methoxy group; moderate lipophilicity
4-Fluoro Analog 4-Fluoro benzamide C₂₀H₂₃FN₆O₂S ~408³ Enhanced metabolic stability; hydrophobic interactions
3,5-Dimethoxy Analog 3,5-Dimethoxy benzamide C₂₁H₂₆N₆O₃S 442.5 Increased hydrogen bonding potential; higher lipophilicity
2-Ethoxy Acetamide Analog Ethoxy acetamide C₁₆H₂₄N₆O₂S 364.5 Reduced steric bulk; potential for improved metabolic stability

Implications for Drug Design

  • Fluoro vs. Methoxy : Fluorine’s metabolic stability versus methoxy’s electronic effects highlights trade-offs in lead optimization.
  • Dimethoxy Substitution : While enhancing binding, it may necessitate formulation adjustments due to reduced solubility.

Biological Activity

2-Methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, with CAS number 941948-53-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20_{20}H24_{24}N6_6O2_2S, with a molecular weight of 412.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

Anticancer Properties

Research has shown that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activities. For instance, derivatives have been reported to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.

A study highlighted that certain pyrazolo[3,4-d]pyrimidine derivatives demonstrated cytotoxic effects against prostate (PC-3) and lung (A-549) cancer cells with IC50_{50} values of 1.54 μM and 3.36 μM, respectively . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

The biological activity of this compound is believed to stem from its ability to inhibit specific kinases involved in cancer progression. The compound's structural features allow it to interact effectively with ATP-binding sites in these kinases, thereby blocking their activity and leading to reduced cell proliferation and increased apoptosis in cancer cells .

Study 1: Antitumor Activity

In a recent study, the compound was tested for its antitumor effects on various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner. The study utilized both in vitro assays and in vivo models to establish the therapeutic potential of the compound against solid tumors .

Study 2: CNS Activity

Another investigation focused on the central nervous system (CNS) effects of the compound. It was found to exhibit CNS depressant activity, suggesting potential applications in treating anxiety or sleep disorders. The pharmacological profile indicated that it could modulate neurotransmitter systems involved in mood regulation .

Data Summary

Activity Description IC50_{50}
AnticancerInhibition of PC-3 and A-549 cancer cells1.54 μM (PC-3), 3.36 μM (A-549)
CNS DepressantModulation of neurotransmitter systemsNot specified
Other ActivitiesPotential anti-inflammatory and analgesic propertiesNot specified

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